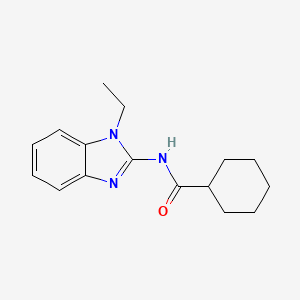
N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide, also known as ABT-888, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP). It has gained significant attention in the scientific community due to its potential application in cancer treatment.
Mécanisme D'action
The mechanism of action of N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide involves the inhibition of PARP, which plays a crucial role in DNA repair. PARP inhibition leads to the accumulation of DNA damage, which can be lethal to cancer cells. This compound also enhances the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, by preventing the repair of DNA damage.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells, as it targets the DNA repair pathway, which is often upregulated in cancer cells. It has also been shown to have a synergistic effect with DNA-damaging agents, leading to increased cancer cell death. However, this compound can also cause toxicity in normal cells, which limits its clinical application.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has several advantages for lab experiments, including its potent PARP inhibitory activity, high specificity for cancer cells, and ability to sensitize cancer cells to DNA-damaging agents. However, its limitations include its potential toxicity to normal cells and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
There are several future directions for research on N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide, including the development of more potent and selective PARP inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies with other targeted agents. Additionally, the application of this compound in other diseases, such as neurodegenerative disorders, is an area of active research.
In conclusion, this compound is a promising PARP inhibitor with potential application in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions include the development of more potent and selective PARP inhibitors and the investigation of combination therapies with other targeted agents.
Méthodes De Synthèse
The synthesis of N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide involves the reaction of 1-ethyl-1H-benzimidazole-2-carboxylic acid with cyclohexylamine, followed by N-carboxylation using 2-chloro-N-(2-methoxyethyl)acetamide. The resulting product is then treated with triethylamine and purified to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has been extensively studied for its potential application in cancer treatment. PARP is an enzyme involved in DNA repair, and its inhibition by this compound can lead to the accumulation of DNA damage and ultimately cell death. This compound has shown promising results in preclinical and clinical studies as a sensitizing agent for chemotherapy and radiation therapy in various types of cancer, including breast, ovarian, and lung cancer.
Propriétés
IUPAC Name |
N-(1-ethylbenzimidazol-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-2-19-14-11-7-6-10-13(14)17-16(19)18-15(20)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECFASHDCFROAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
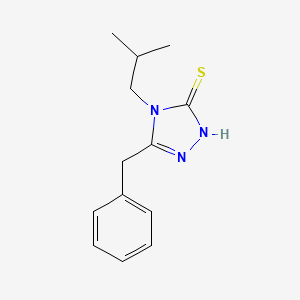
![3-(2-furyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B5874354.png)
![dimethyl 5-[(cyclopropylcarbonyl)amino]isophthalate](/img/structure/B5874359.png)
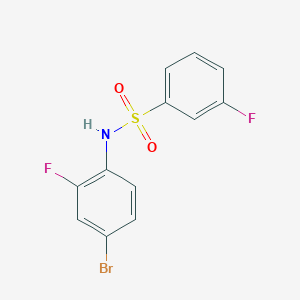
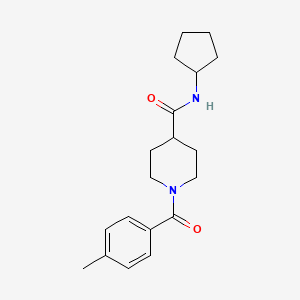
![3-(1,3-benzodioxol-5-yl)-N-({1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5874375.png)
![2-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5874378.png)
![N-(3-chloro-4-fluorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5874398.png)

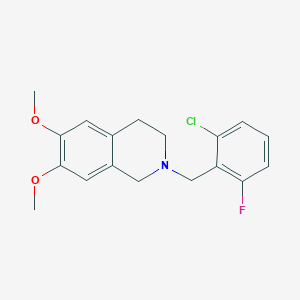
![2-[4-(2-tert-butylisonicotinoyl)-1-piperazinyl]pyrimidine](/img/structure/B5874415.png)
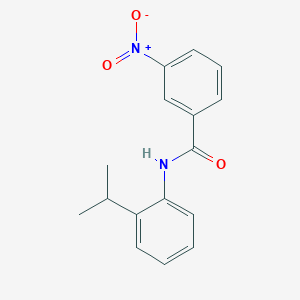
![3-amino-4-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5874427.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,4-dichlorobenzamide](/img/structure/B5874442.png)
